![molecular formula C21H23N3O2 B2478815 4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide CAS No. 1396879-69-8](/img/structure/B2478815.png)
4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide, also known as P7C3, is a chemical compound that has been studied extensively for its potential neuroprotective properties. It was first identified in 2010 as a small molecule that could protect newborn neurons in the hippocampus of mice from cell death. Since then, P7C3 has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its key features include:
Electro-Optic Materials Enhancement
Researchers have explored the use of this compound to improve the electro-optical responses of liquid crystal (LC) devices. By doping LCs with organic N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), enhancements in LC performance have been observed .
Sigma Receptor Ligand
The compound has been synthesized as a novel iodinated ligand for sigma receptors. It exhibits high affinity for the sigma-1 receptor (Ki = 0.38 nM) and selectivity for sigma-1. This makes it a promising candidate for single-photon emission computed tomography (SPECT) imaging studies .
Mechanism of Action
Target of Action
Similar compounds have shown affinity towards σ1 and σ2 receptors . These receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions.
Mode of Action
This could result in changes in cellular signaling pathways, leading to various physiological effects .
Biochemical Pathways
The σ receptors are known to modulate several signaling pathways, including those involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been used in imaging studies, suggesting they may have suitable pharmacokinetic properties for distribution throughout the body .
Result of Action
Based on its potential interaction with σ receptors, it might influence cellular signaling, potentially affecting cell proliferation, survival, and other physiological processes .
properties
IUPAC Name |
4-[(4-cyanophenyl)methoxymethyl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-14-17-6-8-18(9-7-17)15-26-16-19-10-12-24(13-11-19)21(25)23-20-4-2-1-3-5-20/h1-9,19H,10-13,15-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTURMVKWOTOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide |
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